molecular formula C11H16N2O4 B12687407 Barbituric acid, 5-ethyl-5-(1-methyl-3-oxobutyl)- CAS No. 31555-99-4

Barbituric acid, 5-ethyl-5-(1-methyl-3-oxobutyl)-

Cat. No.: B12687407
CAS No.: 31555-99-4
M. Wt: 240.26 g/mol
InChI Key: OTTYPZNDIYXUOE-UHFFFAOYSA-N
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Description

Barbituric acid, 5-ethyl-5-(1-methyl-3-oxobutyl)-, is a derivative of barbituric acid, a compound that forms the core structure of barbiturate drugs. These compounds are known for their sedative and hypnotic properties. The specific structure of 5-ethyl-5-(1-methyl-3-oxobutyl)-barbituric acid contributes to its unique pharmacological properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 5-ethyl-5-(1-methyl-3-oxobutyl)-barbituric acid typically involves several steps:

Industrial production methods focus on optimizing these steps to ensure high purity and yield, while minimizing energy consumption and waste production .

Chemical Reactions Analysis

Barbituric acid, 5-ethyl-5-(1-methyl-3-oxobutyl)-, undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Barbituric acid derivatives, including 5-ethyl-5-(1-methyl-3-oxobutyl)-barbituric acid, have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-5-(1-methyl-3-oxobutyl)-barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by promoting the binding of GABA to its receptors and modulating chloride ion channels. This results in increased synaptic inhibition and a calming effect on the nervous system .

Comparison with Similar Compounds

Barbituric acid, 5-ethyl-5-(1-methyl-3-oxobutyl)-, can be compared to other barbituric acid derivatives such as:

Properties

IUPAC Name

5-ethyl-5-(4-oxopentan-2-yl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-4-11(6(2)5-7(3)14)8(15)12-10(17)13-9(11)16/h6H,4-5H2,1-3H3,(H2,12,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTYPZNDIYXUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953529
Record name 5-Ethyl-4,6-dihydroxy-5-(4-oxopentan-2-yl)pyrimidin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31555-99-4
Record name Barbituric acid, 5-ethyl-5-(1-methyl-3-oxobutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031555994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-4,6-dihydroxy-5-(4-oxopentan-2-yl)pyrimidin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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